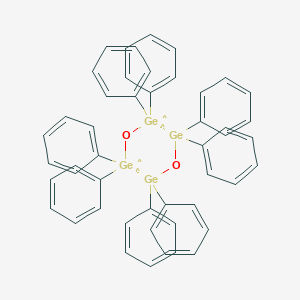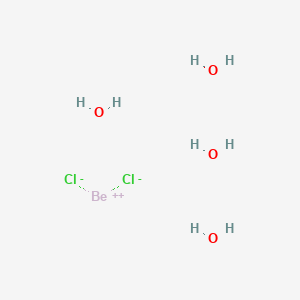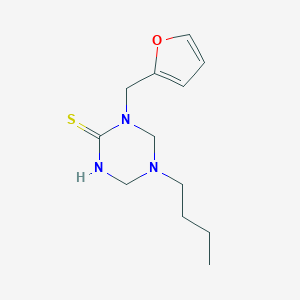
Diphenylgermanium dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylgermanium dihydrate is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been found to possess unique properties that make it a promising candidate for use in scientific research. In
Mecanismo De Acción
The mechanism of action of Diphenylgermanium dihydrate is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the development of cancer and neurodegenerative diseases. It has also been shown to possess antioxidant properties, which may contribute to its protective effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce the formation of amyloid beta plaques in Alzheimer's disease. Additionally, it has been found to protect against oxidative stress and prevent cell death in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Diphenylgermanium dihydrate is its potent anti-tumor properties, which make it a promising candidate for use in cancer research. Additionally, its ability to inhibit the formation of amyloid beta plaques and protect against oxidative stress make it a potential treatment for Alzheimer's and Parkinson's diseases. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are many potential future directions for research on Diphenylgermanium dihydrate. One area of focus could be the development of new cancer treatments based on this compound. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Other potential areas of research could include exploring its use in the development of new materials or as a catalyst in chemical reactions.
Conclusion:
This compound is a promising compound that has been widely studied for its potential applications in various fields of science. Its potent anti-tumor properties, ability to inhibit the formation of amyloid beta plaques, and protective effects against oxidative stress make it a promising candidate for use in cancer and neurodegenerative disease research. While there are limitations to its use, further research on this compound could lead to new treatments and applications in the future.
Métodos De Síntesis
Diphenylgermanium dihydrate can be synthesized using a variety of methods, including the reaction of germanium tetrachloride with phenylmagnesium bromide, or the reaction of diphenylmercury with germanium dioxide. Other methods involve the reduction of germanium dioxide with sodium borohydride or the reaction of germanium tetrachloride with diphenylzinc.
Aplicaciones Científicas De Investigación
Diphenylgermanium dihydrate has been used in various scientific research applications, including studies on cancer, Alzheimer's disease, and Parkinson's disease. It has been found to possess potent anti-tumor properties, as well as the ability to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease. Additionally, it has been shown to protect against oxidative stress and prevent cell death in Parkinson's disease.
Propiedades
Número CAS |
13969-30-7 |
|---|---|
Fórmula molecular |
C48H44Ge4O2 |
Peso molecular |
939.3 g/mol |
InChI |
InChI=1S/2C24H20Ge2O/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H |
Clave InChI |
BRWTXOZNSDGPDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
diphenylgermanium dihydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)

![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B227879.png)
![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)
![8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227890.png)
![3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester](/img/structure/B227896.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)

